3-Hydroxy Loratadine-D4
Overview
Description
3-Hydroxy Loratadine-D4 is a deuterated form of 3-Hydroxy Loratadine, which is a hydroxylated metabolite of Loratadine. Loratadine is a second-generation antihistamine commonly used to treat allergic reactions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Loratadine and its metabolites .
Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolism in Hepatocyte Models : Loratadine is metabolized to 3-hydroxydesloratadine (3-OH-DL), primarily in the liver. A study using a hepatocyte micropatterned co-culture model demonstrated extensive metabolism of loratadine, forming 3-OH-DL-glucuronide. This model highlighted the potential for in vitro systems to replicate in vivo metabolite formation, including species-specific differences (Aratyn-Schaus & Ramanathan, 2016).
Pharmacokinetics and Tissue Distribution : A study established a new LC-MS/MS method to investigate the pharmacokinetics and tissue distribution of loratadine and its metabolites, including 3-OH-DL. This research aids in understanding the body's exposure to loratadine metabolites and their distribution in tissues such as the liver and spleen (Zhang et al., 2020).
Role of Cytochrome P450 Enzymes : Loratadine's metabolism involves cytochrome P450 enzymes. Research identified enzymes responsible for its oxidative metabolism and the formation of active metabolites, providing insight into the biochemical pathways loratadine undergoes in the body (Yumibe et al., 1996).
Biotransformation Studies
- Microbial Biotransformation : A study exploring the biotransformation of loratadine by fungi found that certain fungi can convert loratadine into its active metabolite, desloratadine, and other metabolites like 3-hydroxy desloratadine. This sheds light on the potential of microbial systems for producing pharmacologically active substances from loratadine (Keerthana & Vidyavathi, 2018).
Mechanistic Studies
Investigation of Loratadine Reactivity : A theoretical study on loratadine's reactivity aimed to understand its degradation properties using DFT and MD simulations. It provided insights into the molecule's stability, structure, charge distribution, and potential degradation pathways, which are crucial for predicting its behavior in different environments (Armaković et al., 2016).
Effects on Cytosolic Ca2+ Levels and Leukotriene Release : Research explored loratadine's effects beyond its anti-histamine activity, discovering its ability to modulate histamine release from human basophils and influence cytosolic calcium levels. These findings contribute to understanding loratadine's anti-allergic properties (Miadonna et al., 1994).
Inhibitory Effect on Histamine Release : Another study demonstrated loratadine's capacity to inhibit histamine release from human basophils, highlighting a potential mechanism for its anti-inflammatory activity and its broader pharmacological profile (Letari et al., 1994).
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Loratadine-D4 involves multiple steps, starting from 3-methyl pyridine. The process includes decarboethoxylation, oxidation, and conjugation with glucuronic acid. The hydroxylation step is crucial and can be achieved using specific reagents and conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of organic solvents and purification techniques. The process includes dissolving crude Loratadine in an appropriate solvent, followed by adsorption using activated carbon, heating, stirring, and filtration.
Properties
IUPAC Name |
ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVQHZYLIQAEG-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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